molecular formula C22H18N4O2S2 B1684053 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one CAS No. 663212-40-6

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one

Cat. No. B1684053
M. Wt: 434.5 g/mol
InChI Key: ASZRHXKUEMHBKN-UHFFFAOYSA-N
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Description

The compound “2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one” is a member of phenothiazines . It has a molecular formula of C22H18N4O2S2 and a molecular weight of 434.5 g/mol . The IUPAC name for this compound is 2-[ [4-ethyl-5- (furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C22H18N4O2S2/c1-2-25-21 (17-10-7-13-28-17)23-24-22 (25)29-14-20 (27)26-15-8-3-5-11-18 (15)30-19-12-6-4-9-16 (19)26/h3-13H,2,14H2,1H3 . The Canonical SMILES for this compound is CCN1C (=NN=C1SCC (=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5 .

Scientific Research Applications

Solar Energy Conversion Efficiency Improvement Phenothiazine derivatives, including those with furan as a conjugated linker, have been synthesized and utilized in dye-sensitized solar cells. Research indicates that these derivatives can significantly improve solar energy-to-electricity conversion efficiency. A specific study demonstrated an over 24% improvement in conversion efficiency compared to reference cells, highlighting the potential of these compounds in enhancing solar cell performance (Se Hun Kim et al., 2011).

Antimicrobial Activity Newly synthesized compounds, including those derived from reactions involving furan-2-yl and triazine structures, have been evaluated for their antimicrobial activity against bacterial and fungal strains. The research provides insights into the potential use of these compounds in combating microbial infections, showcasing their importance in the development of new antimicrobial agents (M. El-Shehry et al., 2020).

Tribological Performance Enhancement Studies on sulfur-containing triazine derivatives have revealed their effectiveness in improving the tribological properties of lubricants. These compounds enhance antiwear and friction-reducing capacities when used as additives in water-glycol base fluids. Such research underscores the role of these derivatives in advancing the performance of lubrication systems (Y. Wu et al., 2017).

Antioxidant and Antitumor Activities The synthesis of cyclobutane containing triazole derivatives has been linked to notable antioxidant and antitumor activities. This area of research highlights the potential therapeutic applications of these compounds, indicating their significance in the development of new treatments for oxidative stress-related diseases and cancer (P. Koparir, 2019).

properties

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-2-25-21(17-10-7-13-28-17)23-24-22(25)29-14-20(27)26-15-8-3-5-11-18(15)30-19-12-6-4-9-16(19)26/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRHXKUEMHBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
Reactant of Route 2
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
Reactant of Route 3
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
Reactant of Route 4
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
Reactant of Route 5
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
Reactant of Route 6
2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one

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